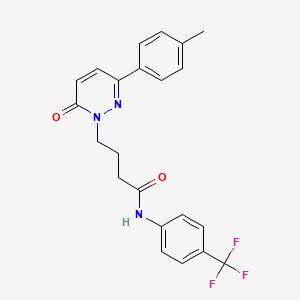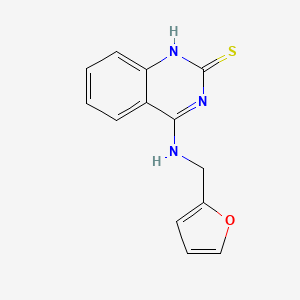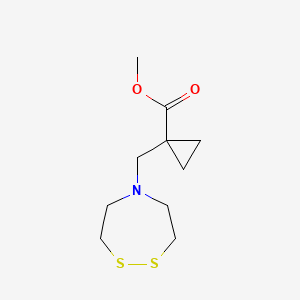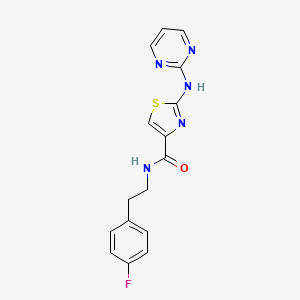![molecular formula C23H16ClN7O4 B2886796 N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1170500-05-6](/img/structure/B2886796.png)
N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic molecule. It has been mentioned in the context of preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various chemical reactions . For instance, one of the reactions involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using X-ray diffraction . The resolution of the structure obtained from this method was 1.49 Å . The structure was found to be asymmetric with a monomer stoichiometry .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps . One of the reactions involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 428.915 Da and a formula of C21 H25 Cl N6 O2 . The compound is non-polymer and has an atom count of 55 .Scientific Research Applications
Cancer Research
This compound has shown promise in cancer research due to its potential to inhibit protein kinases like Akt . Akt plays a crucial role in cell proliferation and survival, and its deregulation is often implicated in cancer. By inhibiting Akt, this compound could be used to study cancer cell metabolism and potentially develop new cancer therapies.
Drug Metabolism and Pharmacokinetics (DMPK) Studies
The compound has demonstrated good preclinical DMPK properties . This makes it a valuable tool for studying how drugs are metabolized and processed in the body, which is crucial for the development of new medications with optimal absorption, distribution, metabolism, and excretion profiles.
Pharmacodynamic Studies
In pharmacodynamic studies, the compound has shown the ability to modulate biomarkers of signaling through Akt in vivo . This suggests that it can be used to understand the dynamic effects of drug action and the body’s response, particularly in the context of tumor growth and cancer treatment.
Antitumor Agent Development
The compound’s ability to inhibit tumor growth in breast cancer xenograft models indicates its potential as an antitumor agent . It could be used to explore new therapeutic strategies that target specific pathways involved in cancer cell growth and survival.
Cell Signaling Pathway Analysis
Given its role in affecting Akt phosphorylation, the compound can be used to dissect cell signaling pathways . This can help in understanding the complex network of signals that govern cellular functions and how their dysregulation leads to diseases like cancer.
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is an important component of intracellular signaling pathways regulating growth and survival . Signaling through PKB is frequently deregulated in cancer, making inhibitors of PKB potential antitumor agents .
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in a decrease in the phosphorylation of Akt and downstream biomarkers .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is involved in promoting cell proliferation and survival . By inhibiting PKB, the compound disrupts this pathway, potentially leading to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties . .
Result of Action
The inhibition of PKB by the compound leads to a decrease in the phosphorylation of Akt and downstream biomarkers . This can result in the inhibition of tumor growth, as demonstrated in a breast cancer xenograft model .
properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN7O4/c1-12-8-19(26-21(32)13-2-7-17-18(9-13)35-11-34-17)31(29-12)23-27-20-16(22(33)28-23)10-25-30(20)15-5-3-14(24)4-6-15/h2-10H,11H2,1H3,(H,26,32)(H,27,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDCIECMDVISDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C4=NC5=C(C=NN5C6=CC=C(C=C6)Cl)C(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 3,4-diethoxybenzoate](/img/structure/B2886715.png)
![N-(4-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2886716.png)
![5-[(4-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B2886717.png)




![1-(4-Fluorophenyl)-6-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2886729.png)
![2-[(4Ar,8aR)-2,3,4,5,6,7,8,8a-octahydro-1H-quinolin-4a-yl]acetic acid;hydrochloride](/img/structure/B2886730.png)
![Methyl 4-((4-chlorobenzo[d]thiazol-2-yl)(2-(diethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2886732.png)

